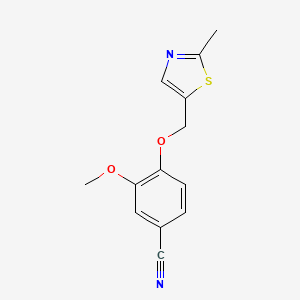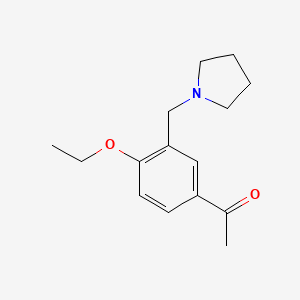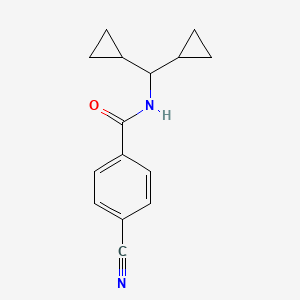
4-cyano-N-(dicyclopropylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(dicyclopropylmethyl)benzamide is an organic compound with the molecular formula C15H16N2O. It is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, which is further substituted with a dicyclopropylmethyl group. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(dicyclopropylmethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-(dicyclopropylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide structure can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines. Reaction conditions often involve room temperature stirring or heating at elevated temperatures (e.g., 70°C) for several hours .
Major Products Formed
The major products formed from these reactions are N-substituted cyanoacetamide derivatives, which can further undergo cyclization to form various heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-cyano-N-(dicyclopropylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(dicyclopropylmethyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and benzamide structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. specific molecular targets and pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-cyano-N-cyclopropylbenzamide: Similar structure but lacks the dicyclopropylmethyl group.
4-cyano-N-methylbenzamide: Contains a methyl group instead of the dicyclopropylmethyl group.
N-(2-cyano-4-methylphenyl)benzamide: Substituted with a cyano and methyl group on the phenyl ring.
Uniqueness
4-cyano-N-(dicyclopropylmethyl)benzamide is unique due to the presence of the dicyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with biological targets .
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-cyano-N-(dicyclopropylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c16-9-10-1-3-13(4-2-10)15(18)17-14(11-5-6-11)12-7-8-12/h1-4,11-12,14H,5-8H2,(H,17,18) |
Clave InChI |
GNWAHSBOXJNZRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)NC(=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


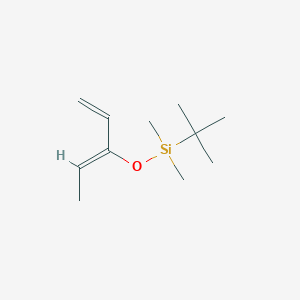
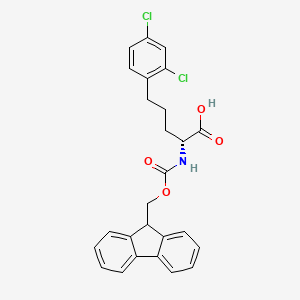
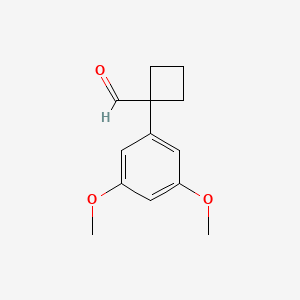
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
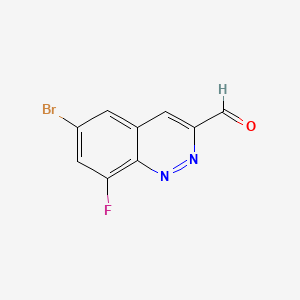
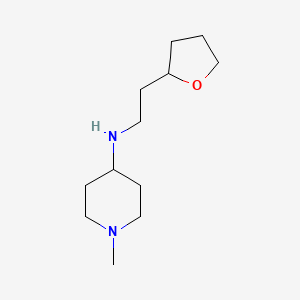
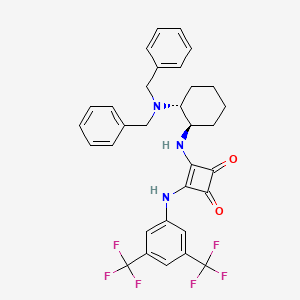
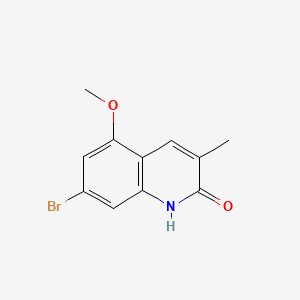

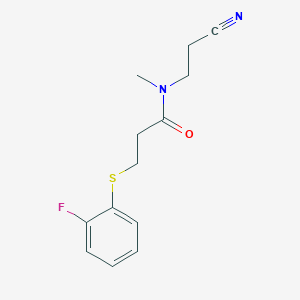
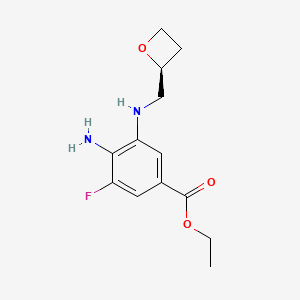
![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
